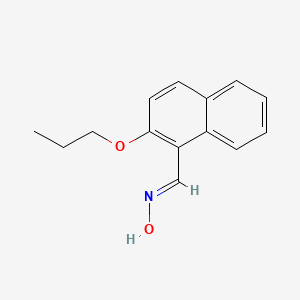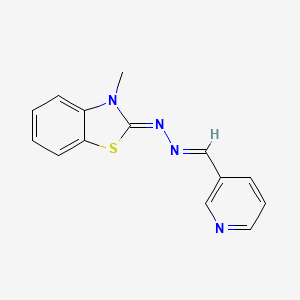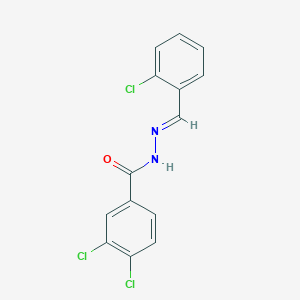![molecular formula C9H10BrN5 B5537561 5-bromo-N-[1-(1H-1,2,4-triazol-1-yl)ethyl]-2-pyridinamine](/img/structure/B5537561.png)
5-bromo-N-[1-(1H-1,2,4-triazol-1-yl)ethyl]-2-pyridinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to 5-bromo-N-[1-(1H-1,2,4-triazol-1-yl)ethyl]-2-pyridinamine involves multi-step synthetic routes that typically start from simple heterocyclic precursors. For instance, the synthesis of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide involves arylation with 4-chloro-2-cyanopyridine followed by conversion to diethylamide (Anuradha et al., 2014). Another example is the synthesis of 4-(5-((4-Bromobenzyl)thio)-4-Phenyl-4H-1,2,4-Triazol-3-yl)pyridine, which was confirmed by NMR, MS, elemental analyses, and X-ray structure determination (Jin-Xia Mu et al., 2015).
Molecular Structure Analysis
Characterization of these compounds often involves spectroscopic methods like FT-IR, 1H NMR, and 13C NMR spectroscopy, along with elemental analysis and X-ray diffraction studies. For example, the molecular structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide was elucidated using these techniques, revealing two symmetry-independent molecules in the crystal lattice and highlighting intramolecular hydrogen bonding (Anuradha et al., 2014).
科学的研究の応用
Synthesis and Antimicrobial Activities
Compounds related to 5-bromo-N-[1-(1H-1,2,4-triazol-1-yl)ethyl]-2-pyridinamine have been synthesized and evaluated for their antimicrobial activities. For example, derivatives of 1,2,4-triazoles have been synthesized from isonicotinic acid hydrazide, showcasing significant antimicrobial properties. These compounds were obtained through reactions involving carbon disulfide, hydrazine hydrate, and primary and secondary amines, demonstrating moderate to good antimicrobial activities against various microbial strains (Bayrak et al., 2009).
Metal Extraction and Separation
The application of 2,6-di(5-alkyl-1,2,4-triazol-3-yl)-pyridine and 2,6-di(5,6-dialkyl-1,2,4-triazin-3-yl)pyridine type compounds in the selective extraction of Am(III) over Eu(III) from acidic solutions has been documented. These compounds exhibit appreciable efficiency and selectivity, highlighting their potential in the field of solvent extraction and ion exchange for radioactive waste management and the recycling of valuable metals (Kolarik et al., 1999).
Structural and Spectroscopic Characterization
The synthesis of structurally related compounds, such as 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, has been reported. These studies involve comprehensive spectroscopic characterization and crystal structure analysis, which are crucial for understanding the chemical and physical properties of these compounds. Such detailed analyses are instrumental in the development of new materials and pharmaceuticals (Anuradha et al., 2014).
Fluorinated Compounds and Their Applications
Research has also been conducted on the synthesis of 5-fluoroalkylated 1H-1,2,3-triazoles, highlighting the importance of fluorinated compounds in medicinal chemistry and material science. These compounds are synthesized through regiospecific 1,3-dipolar cycloaddition reactions, showcasing the versatility of triazole derivatives in the synthesis of novel compounds with potential applications in drug development and the design of functional materials (Peng & Zhu, 2003).
Heterocyclic Chemistry and Material Science
The research extends to the synthesis and application of heterocyclic compounds in the development of new materials and pharmaceuticals. For example, chromium(III) complexes with terdentate 2,6-bis(azolylmethyl)pyridine ligands have been synthesized, exhibiting potential for ethylene polymerization. These studies underscore the significance of heterocyclic chemistry in the advancement of catalysis and polymer science (Hurtado et al., 2009).
将来の方向性
特性
IUPAC Name |
5-bromo-N-[1-(1,2,4-triazol-1-yl)ethyl]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN5/c1-7(15-6-11-5-13-15)14-9-3-2-8(10)4-12-9/h2-7H,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWAAPCCEONYRPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(NC1=NC=C(C=C1)Br)N2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-[1-(1,2,4-triazol-1-yl)ethyl]pyridin-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{3-[(4-chloro-2-isopropyl-5-methylphenoxy)methyl]-4-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5537482.png)

![N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B5537492.png)
![2-{[(4-chlorophenyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5537493.png)
![2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-cyclohexylacetamide](/img/structure/B5537498.png)
![ethyl 4-{[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]amino}-1-piperidinecarboxylate](/img/structure/B5537504.png)


![2-[1-(2-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B5537545.png)
![N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-5-(4-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B5537553.png)
![(2,5-dichlorophenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine](/img/structure/B5537557.png)


![4-[(6-methyl-3-pyridazinyl)oxy]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5537596.png)